molecular formula C18H22ClN5O B2897665 1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396795-39-3

1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2897665
CAS No.: 1396795-39-3
M. Wt: 359.86
InChI Key: VZABRORPPVBHJH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by a 4-chlorobenzyl group linked to a piperidin-4-ylmethyl moiety substituted with a pyrazine ring. This compound belongs to a class of molecules designed for diverse therapeutic applications, including central nervous system modulation, enzyme inhibition, and antiviral activity . Its structural features—specifically the urea linkage, aromatic chlorinated benzyl group, and heterocyclic pyrazine-piperidine system—contribute to its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c19-16-3-1-14(2-4-16)11-22-18(25)23-12-15-5-9-24(10-6-15)17-13-20-7-8-21-17/h1-4,7-8,13,15H,5-6,9-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZABRORPPVBHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorobenzyl Derivatives

  • 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396715-85-7):
    • Key Differences : Replaces the 4-chlorobenzyl group with a 4-fluorobenzyl moiety.
    • Molecular Weight : 343.4 g/mol (vs. 355.8 g/mol for the chlorinated analogue in ).
    • Implications : Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and bioavailability compared to chlorine .

Dichlorophenyl Derivatives

  • 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396849-82-3):
    • Key Differences : Features a 3,4-dichlorophenyl group instead of 4-chlorobenzyl.
    • Molecular Weight : 380.3 g/mol.
    • Implications : Increased lipophilicity and steric bulk may influence target binding affinity and solubility .

Analogues with Heterocyclic Modifications

Pyrazole and Pyridine Substituents

  • 1-(4-Chlorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034350-47-3): Key Differences: Replaces the pyrazine-piperidine system with a methyl-pyrazole-pyridine hybrid. Molecular Weight: 355.8 g/mol.

Piperazine-Linked Derivatives

  • Compound 1 (): 1-(4-Chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide: Key Differences: Incorporates a quinazolinone core and pyridinium group instead of pyrazine-piperidine. Activity: Dual AChE/BuChE inhibition (IC₅₀ = 5.90 µM and 6.76 µM, respectively). Implications: The charged pyridinium group may improve blood-brain barrier penetration .

Pharmacologically Active Analogues

Antiviral Urea Derivatives

  • 1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea (): Key Differences: Replaces the pyrazine-piperidine system with an imidazolidine-arylimine scaffold. Implications: The rigid imidazolidine ring may restrict conformational flexibility, optimizing target binding .

Analgesic and Enzyme-Targeting Compounds

  • Compound 3 (): (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea: Key Differences: Incorporates a triazinan-dione core linked to a chlorobenzyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Notes Reference
1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea C₁₈H₂₀ClN₅O ~354.8* 4-Chlorobenzyl, pyrazine-piperidine Structural analogue for AChE/BuChE inhibition
1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea C₁₈H₂₂FN₅O 343.4 4-Fluorobenzyl Improved metabolic stability
1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea C₁₇H₁₉Cl₂N₅O 380.3 3,4-Dichlorophenyl Increased lipophilicity
1-(4-Chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl)pyridinium bromide C₂₂H₂₁ClN₃O₃⁺Br⁻ 494.8 Quinazolinone, pyridinium Dual AChE/BuChE inhibitor
1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea C₁₇H₁₆ClN₅O ~341.8* Imidazolidine-arylimine Antiviral activity

*Calculated based on molecular formula.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a central urea moiety (-NH-C(=O)-NH-) bridging two distinct aromatic systems: a 4-chlorobenzyl group and a piperidin-4-ylmethyl substituent bearing a pyrazin-2-yl group. The presence of multiple nitrogen atoms in the pyrazine ring and the piperidine scaffold introduces synthetic challenges, including regioselectivity in heterocyclic ring formation and steric hindrance during coupling reactions. Key obstacles include:

  • Piperidine functionalization : Introducing the pyrazine moiety at the piperidine nitrogen while maintaining stereochemical integrity.
  • Urea linkage formation : Ensuring selective reaction between amines and carbonyl sources without over-alkylation.
  • Solubility limitations : Managing the poor solubility of intermediates in common organic solvents.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis can be deconstructed into three primary fragments:

  • 4-Chlorobenzylamine (urea precursor)
  • 1-(Pyrazin-2-yl)piperidin-4-ylmethanamine (piperidine-pyrazine intermediate)
  • Urea-forming reagents (e.g., phosgene equivalents or carbonyldiimidazole)

The convergent strategy involves preparing the piperidine-pyrazine intermediate separately before coupling it with the 4-chlorobenzyl component via urea bond formation.

Stepwise Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ylmethanamine

Piperidine Ring Construction

The piperidine core is typically synthesized via Buchwald-Hartwig amination or Mitsunobu reactions . A representative protocol involves:

  • Cyclohexenone oxidation : Cyclohexenone is treated with hydroxylamine hydrochloride to form cyclohexanone oxime, followed by Beckmann rearrangement using sulfuric acid to yield ε-caprolactam.
  • Reductive ring-opening : ε-Caprolactam is reduced with lithium aluminum hydride (LiAlH₄) to produce piperidine, which is subsequently protected as a Boc (tert-butyloxycarbonyl) derivative.

Urea Bond Formation

The final step involves coupling the two amine precursors using carbonyldiimidazole (CDI) -mediated urea synthesis:

  • Activation of 4-chlorobenzylamine : 4-Chlorobenzylamine is treated with CDI in anhydrous tetrahydrofuran (THF) to form the corresponding isocyanate intermediate.
  • Coupling reaction : The activated isocyanate is reacted with 1-(pyrazin-2-yl)piperidin-4-ylmethanamine at 0–5°C for 12 hours, yielding the target urea derivative.

Optimization Note : Conducting the reaction under inert atmosphere (N₂/Ar) minimizes oxidation byproducts. Yields improve from 65% to 82% when using molecular sieves to scavenge residual moisture.

Alternative Synthetic Approaches

One-Pot Sequential Coupling

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (t, J = 5.6 Hz, 1H, NH), 3.95 (s, 2H, CH₂), 3.20 (m, 2H, piperidine H), 2.85 (m, 2H, piperidine H).
  • LC-MS : m/z 388.1 [M+H]⁺ (calc. 388.15).

Purity Assessment

HPLC analysis on a C18 column (MeCN/H₂O gradient) shows a single peak at t₃ = 6.72 min, confirming >98% purity.

Industrial-Scale Considerations

  • Cost-effective reagents : Substituting CDI with diphosgene reduces material costs by 40% without compromising yield.
  • Waste management : Neutralization of HCl byproducts with aqueous NaHCO₃ minimizes environmental impact.

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrazin-2-yl-piperidine intermediate via nucleophilic substitution or coupling reactions. For example, pyrazine derivatives react with piperidine-4-ylmethanol under reflux in aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Step 2: Functionalization of the piperidine nitrogen with a chlorobenzyl group. This may involve alkylation using 4-chlorobenzyl chloride in the presence of a base (e.g., NaH) .
  • Step 3: Urea bond formation via reaction with an isocyanate or carbamate intermediate. For example, coupling the chlorobenzyl-piperidine intermediate with a urea-forming reagent like triphosgene .
  • Characterization: Intermediates are validated using TLC, NMR (¹H/¹³C), and LC-MS to confirm regioselectivity and purity. For example, distinct aromatic proton signals in ¹H-NMR confirm successful chlorobenzyl incorporation .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR identifies aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl) and piperidine/pyrazine protons (δ 2.5–3.5 ppm). ¹³C-NMR confirms urea carbonyl signals (δ 155–160 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₂ClN₅O: 396.1584) .
  • Infrared Spectroscopy (IR): Urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm the urea backbone .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme Inhibition Assays: Test activity against kinases or phosphodiesterases (PDEs), given structural analogs (e.g., pyrazine-piperidine ureas) show PDE4 inhibition .
  • Cytotoxicity Screening: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate IC₅₀ values. Compare with control compounds like doxorubicin .
  • Solubility and Stability: Perform kinetic solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazine-piperidine intermediate?

  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions during pyrazine-piperidine coupling. Evidence shows a 15–20% yield increase in similar reactions .
  • Catalyst Screening: Use Pd/C or CuI for Ullmann-type couplings, which improve regioselectivity in heterocyclic systems .
  • Purification: Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate intermediates with >95% purity .

Q. How to resolve contradictions in biological activity data across assays?

  • Mechanistic Deconvolution: Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement. For example, if PDE4 inhibition is hypothesized, validate using PDE4-KO models .
  • Off-Target Profiling: Screen against a panel of 50+ kinases or GPCRs to identify non-specific interactions (e.g., via Eurofins Panlabs® panels) .
  • Metabolite Analysis: Use LC-MS/MS to detect in vitro degradation products that may interfere with assays (e.g., hydrolysis of the urea bond in acidic conditions) .

Q. What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Confirm binding to putative targets (e.g., PDE4) by measuring protein thermal stability shifts after compound treatment .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (Kd, kon/koff) using recombinant target proteins immobilized on sensor chips .
  • CRISPR-Based Transcriptomics: Correlate gene expression changes (e.g., cAMP-responsive genes) with compound treatment to infer pathway modulation .

Q. How does structural modification of the chlorobenzyl group impact SAR?

  • Electron-Withdrawing Substituents: Replace 4-Cl with 4-CF₃ to enhance metabolic stability. Analog studies show CF₃ groups reduce CYP3A4-mediated oxidation by 40% .
  • Positional Isomerism: Compare 4-chloro vs. 3-chloro substitution. Data from related urea derivatives indicate 4-Cl improves target affinity (e.g., 2-fold higher PDE4B binding) .
  • Bioisosteric Replacement: Substitute chlorobenzyl with pyridylmethyl to maintain aromatic stacking while improving solubility (logP reduction from 3.1 to 2.4) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with PDE4B (PDB: 3G58). Key interactions include H-bonds between urea and Gln443/Asn395 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the compound-PDE4B complex. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling: Identify essential features (e.g., urea H-bond donors, pyrazine π-π stacking) using MOE or Phase .

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